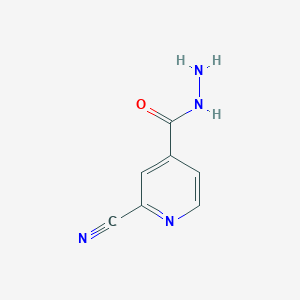

2-Cyanoisonicotinohydrazide

Description

The exact mass of the compound this compound is 162.05416083 g/mol and the complexity rating of the compound is 219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyanopyridine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-4-6-3-5(1-2-10-6)7(12)11-9/h1-3H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDYFTPCRSZNRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)NN)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyanoisonicotinohydrazide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed structural characterization of 2-Cyanoisonicotinohydrazide (C₇H₆N₄O). As a derivative of the well-known antitubercular agent isoniazid, this compound serves as a critical building block and key intermediate in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative grounding in analytical techniques. We will delve into a robust synthetic pathway, followed by a multi-technique characterization approach utilizing Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to ensure the unequivocal confirmation of the molecule's identity and purity.

Introduction: The Significance of a Cyano-Substituted Isoniazid Analog

Isonicotinic acid hydrazide, or isoniazid, represents a cornerstone in the treatment of tuberculosis. Its derivatives are a focal point of extensive research aimed at overcoming drug resistance and expanding therapeutic applications.[1][2] The strategic introduction of a cyano (-C≡N) group at the 2-position of the pyridine ring, yielding this compound, fundamentally alters the electronic and steric properties of the scaffold. The cyano group is a versatile functional handle; it is a potent electron-withdrawing group, a hydrogen bond acceptor, and can be chemically transformed into other functional groups (e.g., amides, tetrazoles), making it an invaluable synthon in medicinal chemistry.[3]

Derivatives built upon this scaffold have been explored for a range of biological activities, including antitubercular, antimicrobial, and enzyme inhibition, underscoring the importance of a reliable and well-characterized synthetic source of this key intermediate.[4][5][6] This guide provides the necessary framework for its preparation and validation.

Synthesis of this compound: A Strategic Approach

A robust synthesis relies on a logical pathway from readily available starting materials to the final product. The chosen pathway leverages a classical and highly efficient transformation central to the synthesis of hydrazides.

Retrosynthetic Analysis & Pathway Design

The most direct route to the target hydrazide is through the hydrazinolysis of a corresponding ester. This ester, methyl 2-cyanoisonicotinate, can be sourced commercially or prepared from 2-cyanoisonicotinic acid.[7] This two-step approach is efficient and minimizes the potential for side reactions often associated with more complex multi-step syntheses.[8][9]

The forward synthesis, therefore, proceeds as follows:

-

Esterification: Conversion of 2-cyanoisonicotinic acid to its methyl ester. This step protects the carboxylic acid and activates it for the subsequent reaction.

-

Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate to form the desired this compound.

Caption: Retrosynthetic analysis for this compound.

Detailed Experimental Protocol

This protocol describes the conversion of commercially available methyl 2-cyanoisonicotinate to this compound.

Materials & Reagents:

-

Methyl 2-cyanoisonicotinate

-

Hydrazine hydrate (~64-65% solution)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Crystallizing dish

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-cyanoisonicotinate (e.g., 5.0 g, 1 equivalent) in absolute ethanol (40 mL).

-

Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (1.5 equivalents) dropwise at room temperature. The addition should be controlled to manage any mild exotherm.

-

Causality: Using an excess of hydrazine hydrate ensures the complete consumption of the starting ester, driving the reaction to completion. Ethanol is an excellent solvent for both the ester and the product, facilitating a homogeneous reaction.

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours.

-

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 7:3), visualizing with UV light. The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction completion.

-

-

Isolation: After the reaction is complete, cool the flask to room temperature and then further cool in an ice bath for 30-60 minutes. The product will precipitate as a crystalline solid.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any residual impurities.

-

Drying: Dry the purified white to off-white solid in a vacuum oven at 40-50 °C to a constant weight. The typical yield is in the range of 85-95%.

Structural Elucidation and Characterization

Unequivocal confirmation of the synthesized molecule's structure and purity is paramount. A combination of spectroscopic techniques provides a complete "molecular fingerprint."

Sources

- 1. Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. amiscientific.com [amiscientific.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

2-Cyanoisonicotinohydrazide CAS number and properties

An In-Depth Technical Guide to 2-Cyanoisonicotinohydrazide: Synthesis, Characterization, and Pharmaceutical Relevance

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS No: 135048-32-7), a heterocyclic compound of significant interest in pharmaceutical development and analysis. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, analytical characterization, and biological context, tailored for researchers and drug development professionals.

Core Compound Identification and Properties

This compound is a pyridine derivative characterized by both a cyano (-C≡N) group and a hydrazide (-CONHNH₂) functional group. This unique combination of functionalities makes it a versatile chemical building block and an important subject of study in medicinal chemistry.

Nomenclature and Structure

-

Systematic IUPAC Name : 2-cyanopyridine-4-carbohydrazide

-

Common Synonyms : 2-Cyanoisonicotinic acid hydrazide, Isoniazid cyanide, Topiroxostat Impurity 13

-

CAS Number : 135048-32-7

-

Molecular Formula : C₇H₆N₄O

-

Molecular Weight : 162.15 g/mol

-

Chemical Structure :

Physicochemical Properties

The following table summarizes key computed physicochemical properties. As of the latest literature review, experimentally derived values for properties like melting point are not widely published; therefore, computational estimates provide a valuable baseline for experimental design.

| Property | Value | Source |

| Molecular Weight | 162.15 g/mol | PubChem[1] |

| XLogP3 | -0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 162.05416083 Da | PubChem[1] |

| Storage Conditions | Inert atmosphere, Room Temperature | BLD Pharm[2], Lab-Chemicals.com |

Synthesis and Purification

The logical and most common synthetic route to this compound involves the hydrazinolysis of its corresponding ester, Methyl 2-cyanoisonicotinate. This precursor is a known intermediate in the synthesis of the gout medication Topiroxostat, which firmly places our target compound within a pharmaceutically relevant synthetic pathway.[3]

Synthetic Workflow Diagram

The following diagram illustrates the straightforward, two-step conceptual pathway from the commercially available 2-chloronicotinonitrile.

Caption: Synthetic pathway from a pyridine precursor to this compound.

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from Methyl 2-cyanoisonicotinate.

Expertise & Causality: The choice of ethanol as a solvent is based on its ability to dissolve both the ester starting material and hydrazine hydrate, facilitating a homogenous reaction. The reaction is typically performed at reflux to provide the necessary activation energy for the nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the methoxy group of the ester.

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-cyanoisonicotinate (1.62 g, 10 mmol).[3][4]

-

Solvation: Add 30 mL of ethanol to the flask and stir until the solid is fully dissolved.

-

Reagent Addition: Slowly add hydrazine hydrate (1.0 mL, ~20 mmol, 2 equivalents) to the solution at room temperature. Rationale: Using a slight excess of hydrazine ensures the complete conversion of the starting ester.

-

Reaction: Heat the reaction mixture to reflux (~78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting material spot indicates reaction completion.

-

Workup: After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour. A white precipitate should form.

-

Purification: Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL). Dry the product under vacuum to yield this compound.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Biological Significance and Potential Applications

Role as a Pharmaceutical Impurity

The primary documented relevance of this compound is as a process-related impurity in the manufacturing of Topiroxostat (CAS: 577778-58-6).[][6] Topiroxostat is a non-purine selective xanthine oxidase inhibitor used to treat hyperuricemia and gout.[6] As such, this compound serves as a critical reference standard for analytical chemists developing and validating methods to ensure the purity and safety of the final active pharmaceutical ingredient (API).

Potential as a Bioactive Scaffold

Beyond its role as an impurity, the structural motifs of this compound suggest potential for inherent biological activity.

-

Xanthine Oxidase (XO) Inhibition: Given its structural relationship to Topiroxostat and the known activity of other pyridine derivatives as XO inhibitors, this compound is a candidate for XO inhibition.[2][7][8] The pyridine ring and cyano group could engage in key interactions within the enzyme's active site.

-

Antimicrobial and Anticancer Activity: The cyanopyridine core is a "privileged structure" found in numerous compounds with diverse pharmacological effects, including anticancer and antimicrobial activities.[9][10][11] Similarly, the acylhydrazone moiety is a well-established pharmacophore with a broad spectrum of bioactivity.[12]

Postulated Mechanism of Action: Xanthine Oxidase Inhibition

The diagram below conceptualizes how this compound might interact with the active site of Xanthine Oxidase, which contains a molybdenum cofactor (Moco).

Caption: Hypothetical binding of the inhibitor to Xanthine Oxidase (XO) active site residues.

Key Experimental Protocols

The following protocols are foundational for any researcher working with this compound. They are designed to be self-validating systems.

Protocol 1: HPLC Method for Purity Assessment

Trustworthiness: This reverse-phase HPLC method is a standard approach for analyzing polar, aromatic compounds like pharmaceutical impurities. The use of a C18 column, a common mobile phase composition, and UV detection constitutes a robust and widely accepted methodology.[13][14]

-

Instrumentation: HPLC system with UV-Vis or Diode Array Detector (DAD).

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 265 nm (based on the pyridine chromophore).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.

Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay

Expertise & Causality: This assay measures the enzymatic activity of XO by monitoring the oxidation of xanthine to uric acid, which has a distinct absorbance at 295 nm. An inhibitor will decrease the rate of uric acid formation. Allopurinol is included as a positive control because it is a well-characterized, clinically used XO inhibitor, providing a benchmark for validating the assay's performance.[15]

-

Materials:

-

Xanthine Oxidase (from bovine milk).

-

Xanthine.

-

Potassium phosphate buffer (50 mM, pH 7.5).

-

This compound (test compound).

-

Allopurinol (positive control).

-

96-well UV-transparent microplate.

-

Microplate reader capable of reading absorbance at 295 nm.

-

-

Procedure:

-

Prepare a stock solution of the test compound and serial dilutions in DMSO.

-

In a 96-well plate, add 50 µL of potassium phosphate buffer to each well.

-

Add 25 µL of the test compound dilution (or Allopurinol/DMSO for controls).

-

Add 25 µL of Xanthine Oxidase solution (final concentration ~0.1 U/mL) and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 50 µL of xanthine substrate solution (final concentration ~50 µM).

-

Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes.

-

-

Data Analysis:

-

Calculate the rate of uric acid formation (slope of the absorbance vs. time plot).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Conclusion

This compound is more than a mere synthetic intermediate; it is a compound of direct relevance to the pharmaceutical industry as a key impurity of the drug Topiroxostat. Its well-defined structure, accessible synthesis, and the biological activity suggested by its pharmacophoric components make it a subject of interest for further investigation. The protocols and insights provided in this guide offer a solid foundation for researchers in drug discovery, quality control, and medicinal chemistry to effectively work with and understand this important molecule.

References

-

Yilmaz, Ü., et al. (2021). A study about excellent xanthine oxidase inhibitory effects of new pyridine salts. Journal of Molecular Structure, 1244, 130959. Available at: [Link]

-

Chu, I., & Lynch, B. M. (1975). Synthesis and biological evaluation of xanthine oxidase inhibitors. Pyrazolo(3,4-d)pyrimidines and pyrazolo(3,4-b)pyridines. Journal of Medicinal Chemistry, 18(2), 161–165. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

Gomes, P. A. T. M., et al. (2024). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Molecules, 29(17), 3985. Available at: [Link]

-

Khan, K. M., et al. (2017). Xanthine Oxidase Inhibitory and Molecular Docking Studies on Pyrimidones. Medicinal Chemistry, 14(4), 413-420. Available at: [Link]

-

Bocan, T. M., et al. (2024). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Computational Molecular Biosciences, 14, 1-15. Available at: [Link]

-

A review: Biological activities of novel cyanopyridine derivatives. (2023). Archiv der Pharmazie, 356(6), e2300067. Available at: [Link]

-

Veeprho. (n.d.). Topiroxostat Impurities and Related Compound. Retrieved from: [Link]

-

Khalaf, H. S., et al. (2025). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. Chemistry & Biodiversity, 22(6), e202403463. Available at: [Link]

-

ResearchGate. (n.d.). Structure of cyanopyridine. Different biological activities displayed... Retrieved from: [Link]

-

Autech Industry Co., Limited. (n.d.). The Role of Methyl 2-Cyanoisonicotinate in Modern Drug Synthesis. Retrieved from: [Link]

-

S. M. Fucile, S., et al. (2022). Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use. Molecules, 27(4), 1298. Available at: [Link]

-

Elshanawane, A. A., et al. (2012). Stability Indicating HPLC Method for Simultaneous Determination of Several Angiotensin-II-Receptor Antagonists in Their Dosage Forms. Journal of Analytical & Bioanalytical Techniques, 3(6). Available at: [Link]

Sources

- 1. This compound | C7H6N4O | CID 45084626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Topiroxostat Impurity 36 | CymitQuimica [cymitquimica.com]

- 6. veeprho.com [veeprho.com]

- 7. Synthesis and biological evaluation of xanthine oxidase inhibitors. Pyrazolo(3,4-d)pyrimidines and pyrazolo(3,4-b)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cmjpublishers.com [cmjpublishers.com]

- 13. Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Xanthine Oxidase Inhibitory and Molecular Docking Studies on Pyrimidones - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name and synonyms for 2-Cyanoisonicotinohydrazide

An In-depth Technical Guide to 2-Cyanoisonicotinohydrazide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical identity, including its IUPAC name and known synonyms, and summarizes its key physicochemical properties. A proposed synthetic route from its carboxylic acid precursor is outlined, complete with a step-by-step protocol and workflow diagram. Furthermore, this guide explores the compound's potential biological activities, drawing parallels with the well-established antitubercular agent isoniazid, and discusses its applications as a chemical building block and scaffold in the design of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyridine-based compounds.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational for all scientific research. This section provides the standardized nomenclature and unique identifiers for the topic compound.

IUPAC Name

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is 2-cyanopyridine-4-carbohydrazide [1].

Synonyms

The compound is known by several other names in literature, patents, and chemical catalogs. Recognizing these synonyms is crucial for conducting exhaustive literature searches. Common synonyms include:

-

This compound[1]

-

2-Cyanoisonicotinic acid hydrazide[1]

-

4-Pyridinecarboxylic acid, 2-cyano-, hydrazide[1]

-

Isoniazide cyanide[1]

-

Topiroxostat Impurity 13[1]

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 135048-32-7 | [1][2][3] |

| PubChem CID | 45084626 | [1] |

| MDL Number | MFCD23132274 | [2] |

Chemical Structure

The molecular structure consists of a pyridine ring substituted at the 4-position with a hydrazide group and at the 2-position with a nitrile (cyano) group.

Caption: 2D Structure of 2-cyanopyridine-4-carbohydrazide.

Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its pharmacokinetic and pharmacodynamic behavior. The following data are computationally generated properties sourced from the PubChem database.[1]

| Property | Value | Unit |

| Molecular Formula | C₇H₆N₄O | - |

| Molecular Weight | 162.15 | g/mol |

| XLogP3 | -0.7 | - |

| Hydrogen Bond Donor Count | 2 | - |

| Hydrogen Bond Acceptor Count | 4 | - |

| Rotatable Bond Count | 2 | - |

| Exact Mass | 162.05416083 | Da |

| Topological Polar Surface Area | 91.8 | Ų |

Synthesis and Characterization

While this compound is available from commercial vendors, understanding its synthesis is vital for derivatization and novel compound design.[3] A logical and common synthetic approach involves the conversion of the corresponding carboxylic acid, 2-Cyanoisonicotinic acid, to the hydrazide.[4]

Proposed Synthetic Pathway

The synthesis can be achieved via a two-step process from the readily available precursor, 2-Cyanoisonicotinic acid:

-

Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive intermediate, such as an acid chloride or an active ester. Thionyl chloride (SOCl₂) is a common and effective reagent for forming the acid chloride. This step is crucial as the carboxylate is a poor leaving group, and activation facilitates nucleophilic attack by the weakly basic hydrazine.

-

Hydrazinolysis: The activated acid derivative is then reacted with hydrazine hydrate (N₂H₄·H₂O). The lone pair on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride, ultimately displacing the chloride and forming the desired hydrazide product.

Caption: Proposed two-step synthesis workflow.

Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard organic synthesis methodologies for hydrazide formation.[5]

Step 1: Synthesis of 2-Cyanoisonicotinoyl chloride

-

To a stirred suspension of 2-Cyanoisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) under a nitrogen atmosphere, add thionyl chloride (2.0 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-Cyanoisonicotinoyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude acid chloride from Step 1 in anhydrous DCM.

-

In a separate flask, prepare a solution of hydrazine hydrate (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in DCM.

-

Add the acid chloride solution dropwise to the hydrazine solution at 0 °C with vigorous stirring.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization or column chromatography to obtain pure this compound.

Characterization

Structural elucidation and purity assessment would be performed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the proton and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C≡N stretch (nitrile), N-H stretches (amine), and C=O stretch (amide).

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Elemental Analysis: To determine the elemental composition (C, H, N).

Biological Activity and Potential Applications

The structural similarity of this compound to the frontline antitubercular drug isoniazid suggests its potential for biological activity. Isonicotinic acid hydrazide derivatives have been extensively studied for their therapeutic properties.[6][7]

Antitubercular and Antimicrobial Potential

Isoniazid functions as a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid biosynthesis in the mycobacterial cell wall.[6] It is plausible that this compound could act via a similar mechanism. The introduction of a cyano group, a strong electron-withdrawing group, can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, potentially modulating its efficacy, target affinity, or spectrum of activity.[8] Acylhydrazone derivatives, which can be formed from hydrazides, are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[9]

Caption: Proposed mechanism of action based on the Isoniazid pathway.

Other Potential Activities

The pyridine and hydrazide moieties are "privileged structures" in medicinal chemistry, appearing in compounds with diverse pharmacological effects. Derivatives have been investigated as:

-

Carbonic Anhydrase Inhibitors: Certain 2-amino-3-cyanopyridine derivatives have shown potent inhibition of human carbonic anhydrase isoenzymes.[10]

-

Kinase Inhibitors: Cyano-substituted moieties like 2-cyanoacrylamide are used as reversible covalent warheads in designing kinase inhibitors, such as those targeting TAK1.[8]

-

Anti-inflammatory Agents: The inhibition of enzymes like cyclo-oxygenase (COX) is a common mechanism for anti-inflammatory drugs, and novel heterocyclic compounds are continuously explored for this purpose.[11][12][13]

Applications in Drug Development

Beyond its potential intrinsic activity, this compound serves as a valuable scaffold and building block in drug discovery programs.[14][15][16][17]

-

Lead Optimization: The compound can be a starting point for lead optimization campaigns. The hydrazide functional group is readily derivatized to form hydrazones, amides, or further heterocycles like 1,3,4-oxadiazoles, allowing for systematic exploration of the structure-activity relationship (SAR).[9]

-

Fragment-Based Drug Design (FBDD): As a relatively small molecule with key pharmacophoric features (hydrogen bond donors/acceptors, aromatic ring), it can be used as a fragment for screening against biological targets.

-

Chemical Probe Development: The nitrile group can be a useful handle for "click chemistry" or other bioorthogonal reactions, enabling the development of chemical probes to study biological systems.[15]

-

Reference Standard: As identified in the PubChem database, this compound is known as an impurity of the drug Topiroxostat, making it essential as a reference standard for analytical method development and quality control in pharmaceutical manufacturing.[1]

Conclusion

This compound is a versatile heterocyclic compound with significant potential for researchers in medicinal chemistry and drug development. Its IUPAC name is 2-cyanopyridine-4-carbohydrazide.[1] The molecule's structural relationship to isoniazid provides a strong rationale for investigating its antimicrobial properties, particularly against Mycobacterium tuberculosis. Furthermore, its functional handles—the reactive hydrazide and the versatile nitrile group—make it an excellent platform for the synthesis of diverse compound libraries aimed at a wide range of biological targets. The detailed information on its identity, properties, synthesis, and potential applications provided in this guide serves as a critical resource for unlocking its full potential in the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45084626, this compound. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2762513, 2-Cyanoisonicotinic Acid. Available from: [Link]

-

Jończyk, J., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. Available from: [Link]

-

Kim, H., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

-

Biris, C., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry. Available from: [Link]

-

Polishchuk, P., et al. (2018). Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. Chemical Biology & Drug Design. Available from: [Link]

-

Frei, M., & D'Ascoli, R. (2019). Synthesis of 2-Cyanopyrimidines. Molbank. Available from: [Link]

-

El-Tabl, A. S., et al. (2015). Synthesis, crystal structure, characterization and biological activity of 2,5-hexanedione bis(isonicotinylhydrazone) and N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

-

European Pharmaceutical Review (2005). Applications in drug development. Available from: [Link]

-

Van der Pijl, F., et al. (2019). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Organic Letters. Available from: [Link]

-

Gao, Y., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

-

Gençer, N., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology. Available from: [Link]

-

University of Calgary (n.d.). How to name organic compounds using the IUPAC rules. Available from: [Link]

-

IUPAC (2020). Brief Guide to the Nomenclature of Organic Chemistry. Available from: [Link]

-

Siyavula (n.d.). 4.3 IUPAC naming and formulae | Organic molecules. Available from: [Link]

-

Kalra, J. (2016). Applications for Drug Development. ResearchGate. Available from: [Link]

- Rody, J., & Rasberger, M. (1980). U.S. Patent No. US4240961A. U.S. Patent and Trademark Office.

-

Wang, M., et al. (2023). Synthesis and clinical application of new drugs approved by FDA in 2022. Journal of Translational Medicine. Available from: [Link]

-

MDPI (n.d.). Special Issue : C–H Functionalization Chemistry: Applications in Drug Synthesis. Pharmaceuticals. Available from: [Link]

-

Mitchell, J. A., & Warner, T. D. (1999). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. British Journal of Pharmacology. Available from: [Link]

-

Hasudungan, A. (2020). Calcineurin Inhibitors (Tacrolimus and Cyclosporine) IL2 - Mechanism of action, adverse effects. YouTube. Available from: [Link]

-

The Organic Chemistry Tutor (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. YouTube. Available from: [Link]

-

Bertolini, A., et al. (2001). Dual acting anti-inflammatory drugs: a reappraisal. Pharmacological Research. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2761051, 2-Hydroxyisonicotinonitrile. Available from: [Link]

-

Pairet, M., & Engelhardt, G. (1996). Mechanism of action of anti-inflammatory drugs. Inflammation Research. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7015524, 2-Aminoisonicotinonitrile. Available from: [Link]

-

ResearchGate (2025). Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine by GC-NCI-MS/MS using Menthylchloroformate as Chiral Derivatization Reagent. Available from: [Link]

Sources

- 1. This compound | C7H6N4O | CID 45084626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. 135048-32-7|this compound|BLD Pharm [bldpharm.com]

- 4. 2-Cyanoisonicotinic Acid | C7H4N2O2 | CID 2762513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, crystal structure, characterization and biological activity of 2,5-hexanedione bis(isonicotinylhydrazone) and N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dual acting anti-inflammatory drugs: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Molecular structure and formula of 2-Cyanoisonicotinohydrazide

An In-Depth Technical Guide to the Molecular Structure and Formula of 2-Cyanoisonicotinohydrazide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CID 45084626), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document details its molecular structure, chemical formula, and physicochemical properties. While experimental data for this specific molecule is limited in public literature, this guide synthesizes available information, provides predicted characterization data based on established principles of spectroscopy, and outlines a robust, field-proven protocol for its synthesis. Furthermore, the guide explores the compound's potential biological activities by examining the well-documented properties of its core functional motifs: the cyanopyridine scaffold and the isonicotinohydrazide functionality. This document is intended to serve as a foundational resource for scientists investigating this molecule as a synthetic intermediate or a potential bioactive agent.

Introduction and Chemical Identity

This compound is a derivative of isonicotinic acid, featuring a nitrile group at the 2-position of the pyridine ring and a hydrazide group at the 4-position. Its structure combines the functionalities of isoniazid, a cornerstone anti-tuberculosis drug, with a reactive cyano group, making it a molecule of significant interest for synthetic elaboration and pharmacological screening. The presence of the electron-withdrawing cyano group is expected to modulate the electronic properties and reactivity of the pyridine ring and the hydrazide moiety.

Molecular Identifiers

To ensure clarity and precision, the key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-cyanopyridine-4-carbohydrazide | [1] |

| CAS Number | 135048-32-7 | [1] |

| Molecular Formula | C₇H₆N₄O | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| PubChem CID | 45084626 | [1] |

| InChIKey | PPDYFTPCRSZNRD-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CN=C(C=C1C(=O)NN)C#N | [1] |

| Synonyms | 2-cyanoisonicotinic acid hydrazide, 2-cyanopyridine-4-carbohydrazide, Topiroxostat Impurity 13 | [1][2] |

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a central pyridine ring substituted at positions 2 and 4. The interplay between the aromatic ring, the electron-withdrawing nitrile group (-C≡N), and the nucleophilic hydrazide group (-CONHNH₂) governs its chemical behavior and potential for biological interactions.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source |

| XLogP3 | -0.7 | PubChem (Computational)[1] |

| Hydrogen Bond Donors | 2 | PubChem (Computational)[1] |

| Hydrogen Bond Acceptors | 4 | PubChem (Computational)[1] |

| Rotatable Bond Count | 2 | PubChem (Computational)[1] |

| Topological Polar Surface Area | 91.8 Ų | PubChem (Computational)[1] |

The negative XLogP3 value suggests the compound is hydrophilic, indicating good potential solubility in aqueous media, a desirable trait for many biological applications.

Synthesis and Purification

The most direct and widely adopted method for synthesizing hydrazides is the hydrazinolysis of a corresponding ester. This approach is efficient and generally proceeds under mild conditions. The proposed synthesis for this compound starts from the precursor methyl 2-cyanoisonicotinate.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Hydrazinolysis

This protocol describes a standard laboratory procedure for the synthesis of this compound from its methyl ester precursor.[3][4][5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-cyanoisonicotinate (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of ester).

-

Addition of Reagent: To the stirring solution, add hydrazine hydrate (N₂H₄·H₂O, 3.0 to 5.0 eq) dropwise at room temperature. The excess hydrazine drives the reaction to completion.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator. The crude product may precipitate upon cooling or concentration.

-

Purification: Collect the crude solid by vacuum filtration. Wash the solid with a small amount of cold ethanol or diethyl ether to remove residual hydrazine. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to yield pure this compound.

Spectroscopic Characterization (Predicted)

Definitive identification and purity assessment of a synthesized compound rely on spectroscopic analysis. While experimental spectra for this compound are not widely published, the expected data can be reliably predicted based on its functional groups.[7][8][9][10][11][12][13][14]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to be simple, showing three distinct signals for the aromatic protons on the pyridine ring and exchangeable protons from the hydrazide group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 | Singlet (broad) | 1H | -CO NH- | Amide protons are typically downfield and broad due to quadrupole broadening and exchange. |

| ~8.9 | Doublet | 1H | H6 (Pyridine) | Proton adjacent to the ring nitrogen is deshielded. |

| ~8.2 | Singlet | 1H | H3 (Pyridine) | Proton between the two substituents. |

| ~8.0 | Doublet | 1H | H5 (Pyridine) | Aromatic proton coupled to H6. |

| ~4.6 | Singlet (broad) | 2H | -NH₂ | Amine protons are exchangeable and often appear as a broad singlet. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

The carbon NMR spectrum should display all seven unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164 | C=O | Carbonyl carbon of the hydrazide group.[9] |

| ~152 | C6 (Pyridine) | Carbon adjacent to the ring nitrogen. |

| ~148 | C4 (Pyridine) | Carbon bearing the hydrazide group. |

| ~140 | C2 (Pyridine) | Carbon bearing the cyano group. |

| ~125 | C5 (Pyridine) | Aromatic CH carbon. |

| ~122 | C3 (Pyridine) | Aromatic CH carbon. |

| ~116 | -C≡N | Nitrile carbon, typically found in this region.[7][11] |

Predicted FT-IR Data (KBr Pellet, cm⁻¹)

The infrared spectrum provides direct evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 3400 | Medium | N-H Stretch | -NH₂ of hydrazide (two bands expected for symmetric and asymmetric stretches).[15][16] |

| ~3200 | Medium, Broad | N-H Stretch | -NH- of hydrazide.[15] |

| ~3050 | Weak | C-H Stretch | Aromatic C-H. |

| ~2230 | Medium, Sharp | C≡N Stretch | Nitrile group.[16][17] |

| ~1670 | Strong, Sharp | C=O Stretch | Amide I band of the hydrazide.[15] |

| ~1600, ~1500 | Medium | C=C/C=N Stretch | Pyridine ring vibrations. |

Predicted Mass Spectrometry Data (EI)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

| m/z Value | Interpretation | Rationale |

| 162 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₇H₆N₄O.[18] |

| 131 | [M - NHNH₂]⁺ | Loss of the terminal hydrazinyl group, a common fragmentation for hydrazides.[19][20] |

| 104 | [M - CONHNH₂]⁺ | Loss of the entire hydrazide moiety, leaving the 2-cyanopyridine cation. |

| 78 | [C₅H₄N]⁺ | Pyridyl cation fragment. |

Chemical Reactivity and Biological Context

The chemical reactivity of this compound is dictated by its three primary functional components: the pyridine ring, the nitrile group, and the hydrazide group.

Sources

- 1. This compound | C7H6N4O | CID 45084626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Topiroxostat Impurity 37 - CAS - 135048-32-7 | Axios Research [axios-research.com]

- 3. Reaction of methyl 2-(2',2'-bis(carbethoxy)vinylamino)benzoate with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction [organic-chemistry.org]

- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. IR Absorption Table [webspectra.chem.ucla.edu]

- 17. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 18. researchgate.net [researchgate.net]

- 19. whitman.edu [whitman.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 2-Cyanoisonicotinohydrazide: A Theoretical and Interpretive Guide

Introduction

2-Cyanoisonicotinohydrazide is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of isonicotinohydrazide (isoniazid), a first-line antitubercular drug, its structural modifications, including the introduction of a cyano group, present opportunities for the development of novel therapeutic agents. A thorough understanding of its molecular structure and electronic properties is paramount for its rational application in drug design and synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation and confirmation of the chemical structure of such molecules.

This in-depth technical guide provides a detailed analysis of the predicted spectroscopic data for this compound. The subsequent sections will delve into the theoretical underpinnings of each spectroscopic method and offer a comprehensive interpretation of the predicted spectra, providing researchers and drug development professionals with a robust framework for the characterization of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons and the hydrazide N-H protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | Doublet | 1H | H6 (Pyridine) |

| ~8.2 | Doublet | 1H | H5 (Pyridine) |

| ~7.9 | Singlet | 1H | H3 (Pyridine) |

| ~10.0 | Broad Singlet | 1H | -NH- |

| ~4.6 | Broad Singlet | 2H | -NH₂ |

Interpretation and Rationale:

-

Aromatic Protons (H3, H5, H6): The protons on the pyridine ring are in different chemical environments due to the influence of the nitrogen atom and the two substituents (cyano and carbohydrazide). The nitrogen atom and the carbonyl group are electron-withdrawing, which deshields the adjacent protons, causing them to resonate at a lower field (higher ppm).

-

H6: This proton is ortho to the ring nitrogen, making it the most deshielded aromatic proton.

-

H5: This proton is meta to the nitrogen and ortho to the electron-withdrawing carbonyl group, also resulting in a downfield shift.

-

H3: This proton is ortho to the cyano group and meta to the carbonyl group, and its chemical shift will be influenced by both.

-

-

Hydrazide Protons (-NH- and -NH₂): The protons of the hydrazide group are attached to nitrogen atoms and are exchangeable. Their chemical shifts can be broad and are sensitive to solvent, concentration, and temperature. The -NH- proton, being adjacent to the electron-withdrawing carbonyl group, is expected to be significantly deshielded and appear at a very low field. The -NH₂ protons are typically observed as a broad singlet.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information on the different carbon environments within this compound.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Carbonyl) |

| ~152 | C6 (Pyridine) |

| ~145 | C4 (Pyridine) |

| ~140 | C2 (Pyridine) |

| ~125 | C5 (Pyridine) |

| ~120 | C3 (Pyridine) |

| ~117 | C≡N (Nitrile) |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide is highly deshielded due to the electronegativity of the oxygen atom and will appear at the lowest field.

-

Pyridine Carbons: The chemical shifts of the pyridine ring carbons are influenced by the electronegative nitrogen atom and the substituents.

-

C2, C4, and C6: These carbons, being directly attached to or in close proximity to the nitrogen and the electron-withdrawing substituents, are the most deshielded of the ring carbons.

-

C3 and C5: These carbons are expected to resonate at a relatively higher field compared to the other ring carbons.

-

-

Nitrile Carbon (C≡N): The carbon of the cyano group typically appears in the 115-125 ppm range.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of a novel compound like this compound is crucial for obtaining high-quality, reproducible data.

Workflow for NMR Analysis:

Caption: Predicted fragmentation pathway for this compound.

-

Loss of the Hydrazinyl Group: Cleavage of the C-N bond between the carbonyl group and the hydrazide moiety can lead to the loss of a hydrazinyl radical (•N₂H₃), resulting in a fragment at m/z 133.

-

Loss of Carbon Monoxide: A common fragmentation pathway for amides is the loss of carbon monoxide (CO), which would lead to a fragment at m/z 134, followed by further fragmentation.

-

Cleavage of the Pyridine Ring: Fragmentation of the pyridine ring itself can occur, leading to smaller charged fragments. The loss of HCN from the pyridine ring is a common fragmentation pathway, which could lead to the fragment at m/z 78.

Experimental Protocol for Mass Spectrometry

Electron Impact (EI) ionization is a common method for analyzing small organic molecules.

Workflow for EI-MS Analysis:

Caption: Standard workflow for EI-MS analysis.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a signal is generated that is proportional to the abundance of each ion.

-

Spectrum Generation: The data is compiled into a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.

-

Conclusion

This technical guide provides a comprehensive theoretical framework for the spectroscopic analysis of this compound. While experimental data is currently lacking in the public domain, the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra, along with their detailed interpretations, offer valuable insights into the structural characteristics of this molecule. The provided experimental protocols outline the standard methodologies for acquiring high-quality spectroscopic data, which will be essential for the empirical validation of these predictions. This guide serves as a foundational resource for researchers and scientists engaged in the synthesis, characterization, and application of this compound and its derivatives in the pursuit of novel therapeutic agents.

References

-

University of California, Los Angeles. IR Absorption Table. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Michigan State University. Proton NMR Table. [Link]

-

University of Wisconsin-Madison. Spectral Database for Organic Compounds, SDBS. [Link]

-

PubChem. This compound. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

An In-depth Technical Guide to 2-Cyanoisonicotinohydrazide: From Historical Context to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyanoisonicotinohydrazide, a pivotal molecule at the intersection of anti-infective drug discovery and synthetic organic chemistry. While not a frontline therapeutic itself, its history is intrinsically linked to the development of antitubercular agents, and it has emerged as a critical intermediate in the synthesis of modern pharmaceuticals. This document elucidates the historical context of its discovery, details its synthesis and chemical properties, explores its mechanism of action as an isoniazid derivative, and discusses its contemporary applications, particularly in the synthesis of the xanthine oxidase inhibitor, Topiroxostat. Detailed experimental protocols, comparative data, and mechanistic pathways are presented to provide a thorough resource for researchers in drug development and medicinal chemistry.

Introduction and Historical Context

The story of this compound is fundamentally intertwined with the development of one of the most significant chemotherapeutic agents of the 20th century: isoniazid. Isoniazid (isonicotinic acid hydrazide or INH), a primary drug for the treatment of tuberculosis, was first synthesized in 1912, though its potent antimycobacterial properties were not discovered until the early 1950s. This discovery ushered in an era of intense research into related isonicotinic acid hydrazide derivatives in an effort to enhance efficacy, broaden the spectrum of activity, and overcome emerging drug resistance.

It is within this scientific milieu that this compound was conceived. The introduction of a cyano (-C≡N) group at the 2-position of the pyridine ring of the isoniazid scaffold represents a strategic chemical modification. The electron-withdrawing nature of the cyano group can significantly alter the electronic distribution within the pyridine ring, potentially influencing the molecule's interaction with biological targets and its metabolic stability. While the exact date and primary publication detailing the first synthesis of this compound are not prominently documented in seminal literature, its existence is a logical progression in the systematic exploration of isoniazid analogues.

More recently, this compound has gained significant attention not as a direct antitubercular agent, but as a key building block in the synthesis of Topiroxostat, a non-purine selective inhibitor of xanthine oxidase used for the management of hyperuricemia and gout. This dual identity as both a historic derivative of a legendary anti-infective and a modern precursor to a metabolic drug underscores its importance in the landscape of medicinal chemistry.

Chemical Properties and Synthesis

This compound is a heterocyclic organic compound with the chemical formula C₇H₆N₄O. It is a stable, crystalline solid under standard conditions.

| Property | Value |

| IUPAC Name | 2-cyanopyridine-4-carbohydrazide |

| Molecular Formula | C₇H₆N₄O |

| Molecular Weight | 162.15 g/mol |

| CAS Number | 135048-32-7 |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, often starting from isonicotinic acid derivatives. A common and well-documented approach involves the cyanation of an isonicotinic acid precursor followed by hydrazinolysis. The following protocol is a synthesis adapted from patent literature, particularly those describing the synthesis of intermediates for Topiroxostat[1][2].

This multi-step synthesis provides a reliable method for the laboratory-scale preparation of this compound.

Step 1: N-Oxidation of Methyl Isonicotinate

-

To a solution of methyl isonicotinate in a suitable solvent (e.g., glacial acetic acid), add an oxidizing agent such as hydrogen peroxide (30%) or a peroxy acid (e.g., m-CPBA).

-

Heat the reaction mixture at 70-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield methyl isonicotinate N-oxide.

Step 2: Cyanation of Methyl Isonicotinate N-oxide

-

Dissolve methyl isonicotinate N-oxide in an appropriate solvent such as dichloromethane or acetonitrile.

-

Add a cyanating agent, for example, trimethylsilyl cyanide (TMSCN), and a reagent like dimethylcarbamoyl chloride.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 2-cyanoisonicotinate.

Step 3: Hydrazinolysis of Methyl 2-cyanoisonicotinate

-

Dissolve methyl 2-cyanoisonicotinate in an alcohol, such as ethanol or methanol.

-

Add an excess of hydrazine hydrate (80-99%).

-

Reflux the reaction mixture for several hours until TLC analysis indicates the complete consumption of the ester.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

-

Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound as a crystalline solid.

Characterization

The synthesized this compound should be characterized by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the hydrazide protons (-NH-NH₂).

-

¹³C NMR: The carbon NMR will show characteristic peaks for the cyano carbon, the carbonyl carbon, and the carbons of the pyridine ring.

-

IR Spectroscopy: Key vibrational bands should be observed for the N-H stretches of the hydrazide, the C≡N stretch of the cyano group, and the C=O stretch of the carbonyl group.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

Mechanism of Action and Biological Activity

The biological activity of this compound is best understood in the context of its parent compound, isoniazid.

Postulated Antitubercular Mechanism

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Upon activation, isoniazid forms a covalent adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase, InhA. This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA leads to the disruption of cell wall integrity and ultimately bacterial cell death.

The introduction of a cyano group at the 2-position of the pyridine ring in this compound is expected to influence this mechanism in several ways:

-

Electronic Effects: The strongly electron-withdrawing cyano group can modulate the reactivity of the pyridine ring and the hydrazide moiety, which could affect the rate and efficiency of its activation by KatG.

-

Steric Hindrance: The presence of the cyano group may introduce steric bulk that could alter the binding affinity of the molecule to the active sites of KatG and InhA.

While extensive studies on the specific antitubercular activity of this compound are not widely published, research on other isoniazid derivatives suggests that modifications to the pyridine ring can have a profound impact on activity, in some cases even restoring activity against isoniazid-resistant strains of Mycobacterium tuberculosis[3][4].

Therapeutic and Synthetic Applications

While initially investigated within the context of antitubercular drug discovery, the primary contemporary application of this compound is as a key synthetic intermediate.

Intermediate in the Synthesis of Topiroxostat

Topiroxostat is a potent and selective xanthine oxidase inhibitor developed for the treatment of gout and hyperuricemia. The synthesis of Topiroxostat relies on the construction of a 1,2,4-triazole ring, for which this compound serves as a crucial precursor.

The general synthetic strategy involves the reaction of this compound with 4-cyanopyridine. This reaction proceeds through the formation of an amidrazone intermediate, which then undergoes cyclization to form the triazole ring of Topiroxostat.

Potential as a Scaffold in Drug Discovery

The cyanopyridine moiety is a recognized pharmacophore present in numerous biologically active compounds. Cyanopyridine derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and enzyme inhibitory agents[5][6]. The presence of both the cyanopyridine and hydrazide functionalities in this compound makes it an attractive starting material for the synthesis of novel heterocyclic compounds with potential therapeutic value.

Conclusion and Future Perspectives

This compound holds a unique position in the history and practice of medicinal chemistry. Born from the legacy of isoniazid and the relentless pursuit of better treatments for tuberculosis, it has evolved into a valuable tool for the synthesis of modern therapeutics. While its own journey as a standalone drug has been less prominent, its contribution as a key intermediate is undeniable.

Future research may yet uncover novel biological activities of this compound itself or its further derivatives. The continued exploration of cyanopyridine-based scaffolds in drug discovery suggests that this molecule may yet find new applications. For now, it serves as a testament to the enduring value of chemical synthesis and the often-unforeseen pathways that lead from historical drug discovery programs to contemporary pharmaceutical manufacturing. This guide provides a foundational understanding of this important compound, intended to support and inspire further research and development in the field.

References

-

A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(5), e2300067. [Link]

-

Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(20), 4843. [Link]

- CN104910068A - 2-cyano isonicotinic acid hydrazide 1.5 p-toluenesulfonate synthetic method.

-

Cyanopyridine derivatives: Significance and symbolism. Elsevier. [Link]

-

The cyanopyridine derivatives exhibiting the antifungal activity. ResearchGate. [Link]

-

Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Chemistry & Biodiversity, 20(7), e202300305. [Link]

-

Topiroxostat 托匹司他 for gout and hyperuricemia. New Drug Approvals. [Link]

- CN105348264A - Synthetic method of topiroxostat.

-

A Study on Antitubercular and Antimicrobial Activity of Isoniazid Derivative. Brieflands. [Link]

-

Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

- CN117024412B - Topiroxostat preparation method.

- CN106008465A - Topiroxostat impurity synthesis method.

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

-

Isoniazid derivatives and their anti-tubercular activity. European Journal of Medicinal Chemistry, 131, 144-165. [Link]

-

Isoniazid derivatives and their anti-tubercular activity. ResearchGate. [Link]

- United States Patent Office.

-

Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering. Polymers, 13(1), 15. [Link]

-

Synthesis and characterization of phenothiazine labeled oligodeoxynucleotides: novel 2'-deoxyadenosine and thymidine probes for labeling DNA. Bioconjugate Chemistry, 13(1), 83-89. [Link]

-

Synthesis of Novel 2-Cyano-7-deaza-8-azapurine- and 2-Cyano-8-azapurine-Derived Nucleosides. ResearchGate. [Link]

Sources

- 1. CN104910068A - 2-cyano isonicotinic acid hydrazide 1.5 p-toluenesulfonate synthetic method - Google Patents [patents.google.com]

- 2. CN105348264A - Synthetic method of topiroxostat - Google Patents [patents.google.com]

- 3. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

Chemical reactivity and stability of 2-Cyanoisonicotinohydrazide

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 2-Cyanoisonicotinohydrazide

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both a nitrile (-C≡N) and a hydrazide (-CONHNH₂) group. Its molecular structure presents a unique combination of electron-withdrawing and electron-donating functionalities, making it a versatile building block in medicinal chemistry and organic synthesis.[1][2] The presence of multiple reactive sites—the nucleophilic hydrazide, the electrophilic nitrile, and the aromatic pyridine core—governs its chemical behavior and stability profile. This guide provides a comprehensive analysis of the reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is essential for predicting its behavior in various chemical and pharmaceutical contexts.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄O | [3] |

| Molecular Weight | 162.15 g/mol | [3][4] |

| IUPAC Name | 2-cyanopyridine-4-carbohydrazide | [3] |

| CAS Number | 135048-32-7 | [4] |

| XLogP3 | -0.7 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 1 | [3] |

Chemical Reactivity Profile

The reactivity of this compound is dictated by the interplay of its three primary functional groups. Understanding these characteristics is crucial for its application as a synthetic intermediate.

Nucleophilic and Electrophilic Nature

The molecule possesses both nucleophilic and electrophilic centers, allowing it to participate in a wide array of reactions.

-

Hydrazide Moiety (Nucleophilic): The terminal amine (-NH₂) of the hydrazide group is a potent nucleophile due to the alpha effect, where the adjacent nitrogen atom's lone pair enhances its reactivity. This site readily reacts with electrophiles such as aldehydes and ketones to form hydrazones, a common reaction in the synthesis of more complex heterocyclic systems.[5]

-

Nitrile Group (Electrophilic): The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This is a key reaction for converting the nitrile into other functional groups.

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which can influence the reactivity of its substituents.

Key Chemical Transformations

-

Hydrolysis: The molecule contains two groups susceptible to hydrolysis: the hydrazide and the nitrile. The reaction conditions (pH, temperature) dictate the primary degradation pathway.

-

Hydrazide Hydrolysis: Under acidic or basic conditions, the amide bond of the hydrazide can be cleaved to yield 2-cyanoisonicotinic acid and hydrazine.[5] This is often a primary degradation pathway in aqueous solutions.

-

Nitrile Hydrolysis: The nitrile group can be hydrolyzed, typically under strong acidic or basic conditions, first to an amide (isonicotinohydrazide-2-carboxamide) and subsequently to a carboxylic acid (pyridine-2,4-dicarboxylic acid). The continuous hydrolysis of cyanopyridines is a known industrial process.[6]

-

-

Reactions as a Synthetic Building Block: this compound is a valuable precursor for synthesizing a variety of heterocyclic compounds. For instance, its reaction with dicarbonyl compounds can lead to the formation of pyridazine or pyrazole derivatives, while multicomponent reactions can yield complex scaffolds like 2-thionicotinonitriles.[7][8]

Visualizing Potential Hydrolysis Pathways

The following diagram illustrates the primary degradation products resulting from the hydrolysis of the hydrazide and nitrile functional groups.

Chemical Stability Profile

Assessing the stability of a molecule is a critical component of drug development, ensuring its safety, efficacy, and shelf-life.[9] Stability studies are typically conducted under forced degradation conditions to identify potential degradation pathways and develop stability-indicating analytical methods.[10][11]

Hydrolytic Stability

The susceptibility of this compound to hydrolysis is a primary stability concern. Studies should be conducted across a range of pH values (e.g., acidic, neutral, and basic) to simulate physiological conditions and potential manufacturing environments.[5] Degradation is expected to be more pronounced at pH extremes due to acid and base-catalyzed hydrolysis of the hydrazide and nitrile moieties.

Thermal Stability

Elevated temperatures can accelerate chemical degradation.[12] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are useful for identifying the temperature at which significant degradation occurs.[13] For formulation development, it is crucial to test the compound under accelerated stability conditions (e.g., 40°C / 75% RH) to predict its long-term stability.[9]

Photostability

Exposure to light, particularly UV radiation, can induce photochemical degradation.[14] According to ICH Q1B guidelines, photostability testing is mandatory for new drug substances and products.[15][16] This involves exposing the compound to a standardized light source and comparing it to a dark control to differentiate between light-induced and thermally-induced degradation. Molecules with aromatic systems and heteroatoms can be susceptible to photodegradation.

Excipient Compatibility

In solid dosage forms, interactions between the active pharmaceutical ingredient (API) and excipients can significantly impact stability.[17][18] The primary amine group of the hydrazide moiety could potentially interact with reactive excipients, such as those containing reducing sugars (e.g., lactose) via the Maillard reaction, or with excipients containing reactive impurities like peroxides.[19] Therefore, comprehensive excipient compatibility studies are essential during preformulation.[20]

Experimental Protocols

The following protocols describe standardized methodologies for assessing the stability of this compound.

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol/water).

-

Stress Conditions:

-

Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL.

-

Neutral: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

-

Basic: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL.

-

-

Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Keep control samples at 2-8°C.

-

Time Points: Withdraw aliquots at initial, intermediate (e.g., 4, 8, 12 hours), and final time points.

-